molecular formula C14H18N2O3S B345512 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole CAS No. 898639-89-9

1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole

Cat. No.: B345512
CAS No.: 898639-89-9
M. Wt: 294.37g/mol
InChI Key: SRGMTLOWGNLACH-UHFFFAOYSA-N
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Description

1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole is a synthetic organic compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of an imidazole ring substituted with a sulfonyl group and an ethoxy-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride.

    Formation of the Imidazole Ring: The sulfonyl chloride is then reacted with 2-methylimidazole in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-ethylpiperidine: Similar structure with a piperidine ring instead of an imidazole ring.

    1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.

Uniqueness

1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the imidazole ring allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-5-19-13-9-14(11(3)8-10(13)2)20(17,18)16-7-6-15-12(16)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGMTLOWGNLACH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2C=CN=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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